

# Application Notes and Protocols: C.I. Pigment Red 57:1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pigment red 57*

Cat. No.: *B610103*

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C.I. Name: **Pigment Red 57:1** CAS Number: 5281-04-9 Chemical Class: Monoazo Chemical  
Formula:  $C_{18}H_{12}CaN_2O_6S$

## Application Notes for Plastics

C.I. **Pigment Red 57:1** is a calcium-laked BON (Beta-Oxy-Naphthoic acid) azo pigment widely utilized for its brilliant, bluish-red shade and strong color strength. It is a benchmark pigment in the printing ink industry and finds significant use in the coloration of plastics and coatings due to its cost-effectiveness and vibrant hue. However, its performance characteristics, particularly heat stability, dictate its suitability for specific polymer types and processing conditions.

It is primarily recommended for plastics processed at lower temperatures, such as Polyvinyl Chloride (PVC), Low-Density Polyethylene (LDPE), and High-Density Polyethylene (HDPE). Its application in polymers requiring high processing temperatures like Polycarbonate (PC), Polystyrene (PS), and Polypropylene (PP) is limited due to its moderate heat stability. In coatings, it is valued for its clean shade and good opacity, especially in industrial and air-drying paint systems.

## Physicochemical and Performance Data for Plastics

The following table summarizes the typical performance characteristics of **Pigment Red 57:1** when used in various polymer systems. Values can vary based on the specific grade, concentration, and processing conditions.

Property	Test Method	PVC	LDPE / HDPE	PP	PS
Heat Stability	DIN EN 12877	200°C	200 - 220°C	200 - 220°C	200°C
Lightfastness (Full Shade)	ISO 4892-2	6-7	6	6	6
Lightfastness (Tint 1:10 TiO <sub>2</sub> )	ISO 4892-2	5-6	4-5	4-5	4-5
Migration Resistance (1-5 scale)	DIN EN 14469-4	4-5	3-4	3	3
Warping (in HDPE)	-	N/A	Low to Moderate	N/A	N/A
Specific Gravity	ISO 787-10	1.5 - 1.8 g/cm <sup>3</sup>	1.5 - 1.8 g/cm <sup>3</sup>	1.5 - 1.8 g/cm <sup>3</sup>	1.5 - 1.8 g/cm <sup>3</sup>
Oil Absorption	ISO 787-5	40-60 g/100g	40-60 g/100g	40-60 g/100g	40-60 g/100g

Note: Lightfastness is rated on the Blue Wool Scale (BWS), where 1 is very poor and 8 is excellent. Migration resistance is rated on a 1-5 scale, where 1 is severe migration and 5 is no migration.

## Application Notes for Coatings

In the coatings sector, **Pigment Red 57:1** is a staple for general industrial paints, air-drying enamels, and decorative paints where high fastness properties are not the primary requirement. Its brilliant shade and good hiding power make it an economical choice for a wide range of applications. It exhibits good resistance to many common solvents but can show sensitivity to alkalis and acids.

## Performance Data for Coatings

Property	Test Method	Performance Data
Lightfastness (Full Shade)	ISO 11341	6
Lightfastness (Tint)	ISO 11341	4-5
Weather Fastness (Full Shade)	ISO 11341	3
Weather Fastness (Tint)	ISO 11341	1-2
Acid Resistance (1-5 scale)	ISO 787-21	3
Alkali Resistance (1-5 scale)	ISO 787-21	2-3
Solvent Resistance (1-5 scale)	Internal Method	4-5

Note: Resistance is rated on a 1-5 scale, where 1 is poor and 5 is excellent.

## Experimental Protocols

The following protocols provide standardized methodologies for evaluating **Pigment Red 57:1** in plastic and coating systems.

### Protocol: Preparation and Evaluation of Pigment in Plastics (Masterbatch Method)

This protocol describes the preparation of a pigment concentrate (masterbatch) and subsequent evaluation in a target polymer via injection molding.

#### 1. Materials and Equipment:

- **Pigment Red 57:1**
- Carrier Resin (e.g., LDPE, PP)
- Target Polymer (e.g., HDPE)
- Titanium Dioxide (TiO<sub>2</sub>) for tint evaluation
- Twin-screw extruder
- Injection molding machine
- Color measurement spectrophotometer (e.g., Konica Minolta CM-2600d)
- Xenon arc weatherometer (for lightfastness testing)
- Laboratory oven (for heat stability testing)

## 2. Masterbatch Preparation:

- Tumble-mix the dried **Pigment Red 57:1** powder (e.g., 40% by weight) with the carrier resin (60% by weight).
- Feed the mixture into a twin-screw extruder with a temperature profile suitable for the carrier resin (e.g., 160-190°C for LDPE).
- Extrude the molten, pigmented polymer through a die into a water bath for cooling.
- Pelletize the solidified strands to create the masterbatch.

## 3. Test Specimen Preparation (Let-down):

- Tumble-mix the masterbatch pellets with the target polymer to achieve the desired final pigment concentration (e.g., 1% for full shade).
- For tint shades, add TiO<sub>2</sub> masterbatch (e.g., to achieve a 1:10 ratio of PR 57:1 to TiO<sub>2</sub>).
- Dry the final mixture according to the polymer manufacturer's recommendations.
- Introduce the mixture into an injection molding machine set to the polymer's standard processing temperature (e.g., 210°C for HDPE).
- Inject the molten polymer into a plaque mold (e.g., 60x60x2 mm). Create multiple plaques for testing.

## 4. Performance Evaluation:

- Color Measurement: Use a spectrophotometer to measure the CIELAB values (L, a, b\*) of a control plaque.
- Heat Stability: Place a test plaque in a laboratory oven for 10 minutes at progressively higher temperatures (e.g., 200°C, 220°C, 240°C). After cooling, measure the color change ( $\Delta E_{00}$ ) relative to the control. A  $\Delta E_{00} > 3$  is often considered a failure.
- Lightfastness: Expose a test plaque in a xenon arc weatherometer according to ISO 4892-2. Periodically evaluate the color change against an unexposed plaque. Determine the Blue Wool Scale rating by comparing the exposure time to cause a specific color change (e.g.,  $\Delta E^*_{00} = 3$ ) with the fading of standard BWS references.
- Migration: Place a pigmented plaque in firm contact with a white, plasticized PVC plaque. Place a 1 kg weight on top and heat in an oven at 80°C for 24 hours. After cooling, visually assess the degree of color transfer to the white PVC plaque and rate on a 1-5 scale.

# Protocol: Evaluation of Pigment in a Solvent-Borne Coating

### 1. Materials and Equipment:

- **Pigment Red 57:1**
- Binder/Resin (e.g., long oil alkyd)
- Solvent (e.g., mineral spirits)
- Dispersing agent
- High-speed disperser with a Cowles blade or a bead mill
- Draw-down bar (e.g., 100 µm wet film thickness)
- Test charts (e.g., Leneta cards)
- Viscometer

### 2. Dispersion and Formulation:

- In a mixing vessel, combine the solvent, dispersing agent, and binder.
- While mixing at low speed, slowly add the **Pigment Red 57:1** powder to the liquid to wet it out.
- Increase the speed of the high-speed disperser to the optimal tip speed (typically 18-25 m/s) to achieve a vortex. Disperse for 20-30 minutes, monitoring the temperature. Alternatively, process the pre-mix through a bead mill.
- Check the fineness of grind using a Hegman gauge. A reading of 6-7 is typical for many industrial coatings.
- Add the remaining binder and solvent (the "let-down" stage) and mix at a lower speed until uniform.
- Adjust viscosity with solvent as required.

### 3. Application and Evaluation:

- Place a test chart on a flat surface.
- Apply the paint using a draw-down bar to create a uniform wet film.
- Allow the film to air dry according to the resin manufacturer's specifications.
- Evaluate properties such as color, gloss, and hiding power once the film is fully cured.
- Conduct lightfastness and chemical resistance tests on the cured panels as described in the plastics section, using relevant ISO/ASTM standards for coatings.

## Process and Evaluation Workflows

The following diagrams illustrate the logical workflow for selecting and validating **Pigment Red 57:1** for a new application.

Caption: Workflow for **Pigment Red 57:1** Validation in Plastics.

Caption: Workflow for **Pigment Red 57:1** Validation in Coatings.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)